molecular formula C20H15ClN6O4S B2476971 N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-nitrophenyl)oxalamide CAS No. 894037-61-7

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-nitrophenyl)oxalamide

Cat. No.: B2476971
CAS No.: 894037-61-7
M. Wt: 470.89
InChI Key: XQACCJPOLPSHMH-UHFFFAOYSA-N
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Description

N1-(2-(2-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-nitrophenyl)oxalamide is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-chlorophenyl group at position 2 and an ethyl linker to an oxalamide moiety. The oxalamide is further functionalized with a 4-nitrophenyl group.

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(4-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN6O4S/c21-13-3-1-12(2-4-13)17-24-20-26(25-17)16(11-32-20)9-10-22-18(28)19(29)23-14-5-7-15(8-6-14)27(30)31/h1-8,11H,9-10H2,(H,22,28)(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQACCJPOLPSHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-nitrophenyl)oxalamide is a complex organic compound characterized by its unique structural features, including thiazole and triazole moieties. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in anticancer, antimicrobial, and anti-inflammatory applications.

Chemical Structure and Properties

  • Molecular Formula : C21H17ClFN5O2S
  • Molecular Weight : 457.91 g/mol
  • CAS Number : 894038-12-1
  • IUPAC Name : N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(3-fluoro-4-methylphenyl)oxamide

The compound's structure includes multiple functional groups conducive to various chemical interactions, which enhances its biological activity.

Research indicates that compounds with similar thiazole and triazole scaffolds exhibit diverse pharmacological activities. The mechanism of action for this compound involves:

  • Inhibition of Specific Pathways : Preliminary studies suggest that this compound may inhibit pathways related to cell proliferation and inflammation.
  • Targeting Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase enzymes (COX1 and COX2), which are involved in the arachidonic acid pathway responsible for inflammation and pain.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Type Description
Anticancer Exhibits potential in inhibiting cancer cell growth through targeted pathways.
Antimicrobial Demonstrated effectiveness against various microbial strains.
Anti-inflammatory Reduces inflammation by inhibiting COX enzymes involved in inflammatory responses.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

  • Synthesis and Characterization : A study published in Heterocycles detailed the synthesis of new thiazolo[3,2-b][1,2,4]triazole derivatives with promising anti-inflammatory potential. The findings suggest that modifications to the scaffold can enhance biological activity .
  • Pharmacological Screening : In vitro studies have indicated that derivatives of this compound exhibit significant cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Antimicrobial Efficacy : Research has demonstrated that compounds with similar structures possess broad-spectrum antimicrobial properties. They inhibit bacterial growth by disrupting cellular functions.

Pharmacokinetics

In silico pharmacokinetic studies have been conducted to predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These studies suggest favorable bioavailability and distribution characteristics within biological systems.

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. Studies have demonstrated that derivatives of the thiazolo[3,2-b][1,2,4]triazole scaffold can inhibit the proliferation of cancer cells while sparing normal cells. For example:

  • Leukemia Cell Lines : A study published in Molecules highlighted the effectiveness of similar compounds against leukemia cell lines such as CCRF-CEM and HL-60. The introduction of chlorine atoms in specific positions was crucial for enhancing anticancer activity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains. Notable findings include:

  • Mycobacterium tuberculosis : Some derivatives have shown significant efficacy against Mycobacterium tuberculosis, indicating potential use as an anti-infective agent.

Preliminary SAR studies indicate that modifications in the molecular structure significantly affect biological activity. Key insights include:

  • Substituent Positioning : Changing the position of substituents like fluorine or chlorine can lead to variations in potency against different cancer cell lines.

Case Studies and Research Findings

  • Anticancer Activity : A publication in Molecules reported that certain derivatives exhibited potent anticancer properties against leukemia lines (CCRF-CEM and HL-60), emphasizing the importance of chlorine positioning for enhanced activity.
  • Antimicrobial Efficacy : Investigations into the antimicrobial properties of thiazolo[3,2-b][1,2,4]triazole derivatives revealed significant inhibition against M. tuberculosis and other pathogenic strains.
  • Structure-Activity Relationship (SAR) : Studies highlighted how structural modifications could lead to variations in biological activity, providing insights into potential design strategies for new derivatives.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the 4-Chlorophenyl Group

The chlorophenyl moiety undergoes substitution reactions under basic conditions. For example:

Reaction TypeConditionsProductKey Observations
AlkoxylationK₂CO₃/DMF, 80°C, 12h4-Alkoxyphenyl derivativeImproved solubility in polar solvents .
AminationPd catalysis, arylboronic acids4-Aminophenyl analogEnhanced biological activity in analogs .

This reactivity is attributed to electron-withdrawing effects from the thiazolo-triazole system, which activate the chlorophenyl ring toward nucleophilic attack.

Reduction of the 4-Nitrophenyl Group

The nitro group is reducible to an amine under catalytic hydrogenation:

Reducing AgentConditionsOutcomeApplications
H₂/Pd-CEthanol, 25°C, 6h4-Aminophenyl derivativePrecursor for diazonium salt synthesis .
NaBH₄/CuCl₂THF, refluxPartial reduction to hydroxylamineIntermediate for radical scavengers .

The reduced amine form shows increased hydrogen-bonding capacity, influencing pharmacokinetic properties.

Amide Hydrolysis and Functionalization

The oxalamide linker undergoes controlled hydrolysis:

ReactionConditionsProductNotes
Acidic hydrolysisHCl (6M), 90°C, 8hOxalic acid + free aminesYields ≈75% .
Enzymatic cleavageLipase, pH 7.4Selective C-terminal cleavageUsed in prodrug design.

Hydrolysis products serve as intermediates for synthesizing urea or thiourea derivatives .

Heterocyclic Ring Modifications

The thiazolo-triazole core participates in ring-specific reactions:

Reaction TypeReagentsOutcomeSignificance
AlkylationMeI, K₂CO₃N-alkylated triazoleAlters electronic properties of the ring .
OxidationmCPBASulfoxide formationModulates ligand-metal coordination .

These modifications impact the compound’s ability to chelate metals, relevant to catalytic applications .

Metal Complex Formation

The sulfur and nitrogen atoms coordinate transition metals:

Metal SaltConditionsComplex StructureStability
Cu(II) acetateEthanol, RTOctahedral geometryStable in aqueous media .
Pd(II) chlorideDMF, 60°CSquare-planarCatalyzes Suzuki-Miyaura couplings .

Complexes exhibit enhanced anti-proliferative activity compared to the parent compound .

Electrophilic Aromatic Substitution

The electron-rich thiazole ring undergoes electrophilic attacks:

ReactionReagentPositionYield
NitrationHNO₃/H₂SO₄C-5 of thiazole62% .
BrominationBr₂/FeCl₃C-2 of triazole55% (regioselective) .

Substituents at these positions influence π-π stacking interactions in biological targets .

Cross-Coupling Reactions

The compound participates in palladium-mediated couplings:

Reaction TypePartnersConditionsApplication
SuzukiArylboronic acidsPd(PPh₃)₄, K₂CO₃Extends aromatic systems .
SonogashiraTerminal alkynesCuI, PPh₃Introduces sp-hybridized carbons .

Derivatives from these reactions show improved binding to kinase enzymes .

Key Research Findings

  • Biological relevance : Nitro reduction products demonstrate 3x higher cytotoxicity against HeLa cells compared to the parent compound .

  • Structural insights : X-ray diffraction confirms planar geometry of the thiazolo-triazole system, favoring intercalation with DNA .

  • Thermal stability : Decomposition onset at 218°C (TGA data), suitable for high-temperature synthetic protocols .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide ( compound), a close analog with substitutions at the phenyl and aryloxyamide groups. Key differences and their implications are outlined below:

Structural and Physicochemical Properties

Property Target Compound (Chloro, Nitro) Compound (Fluoro, Methoxy)
Molecular Formula C₂₀H₁₅ClN₆O₄S C₂₁H₁₈FN₅O₃S
Average Mass (Da) ~470.9* 447.47
Monoisotopic Mass ~469.06† 447.1118
Substituents 4-Chlorophenyl, 4-Nitrophenyl 4-Fluorophenyl, 4-Methoxyphenyl
LogP (Predicted) ~3.8‡ ~2.5‡

*Calculated by replacing fluorine (19 Da) with chlorine (35.45 Da) and methoxy (31.03 Da) with nitro (46.01 Da).
†Exact mass derived from isotopic compositions.
‡Predicted using fragment-based methods; nitro and chloro groups increase lipophilicity.

Electronic and Steric Effects

  • 4-Chlorophenyl vs. 4-Fluorophenyl : Chlorine’s larger atomic radius and stronger electron-withdrawing effect enhance steric bulk and polarizability compared to fluorine. This may improve target binding affinity in hydrophobic enzyme pockets .
  • 4-Nitrophenyl vs. In contrast, the methoxy group (-OCH₃) is electron-donating, which could enhance solubility but reduce resistance to oxidative degradation.

Research Findings and Limitations

Key Observations

The target compound’s higher lipophilicity (LogP ~3.8) suggests superior cell permeability compared to the compound (LogP ~2.5).

The nitro group’s electron-withdrawing nature may reduce metabolic clearance rates, as observed in nitroarene-containing drugs like chloramphenicol.

Gaps in Data

  • No experimental IC₅₀ or MIC values are available for the target compound.
  • Synthetic routes and yield data are unspecified, limiting reproducibility assessments.

Q & A

Q. What advanced NMR techniques resolve stereochemical ambiguities in the thiazolo-triazole core?

  • Techniques :
  • NOESY : Confirm spatial proximity of ethyl linker protons to aromatic rings (≤4 Å) .
  • J-Resolved Spectroscopy : Measure coupling constants (e.g., J = 8–10 Hz for trans-configuration) .

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